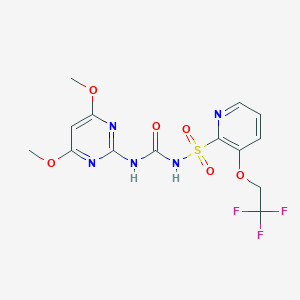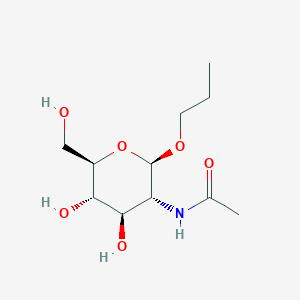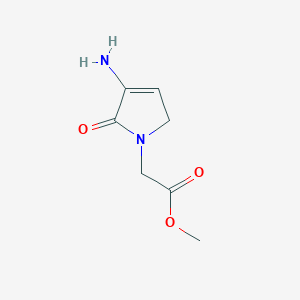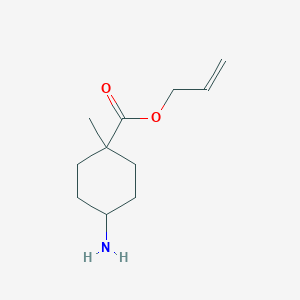
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as trans-4-amino-1-methylcyclohex-2-enecarboxylic acid, 2-propenyl ester, and has the molecular formula C11H17NO2. In
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This could explain its potential anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) has a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. It has also been shown to induce apoptosis or programmed cell death in cancer cells, which could make it useful in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) in lab experiments is its potential anti-cancer properties. However, there are also some limitations to its use. For example, it is a relatively complex compound to synthesize, which could make it difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI). One area of research could be to further explore its potential anti-cancer properties and to optimize its use in cancer treatment. Another area of research could be to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its synthesis method for use in lab experiments.
Conclusion:
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) is a complex chemical compound that has been widely studied for its potential use in various scientific research applications. Its potential anti-cancer and anti-inflammatory properties make it an attractive compound for further research. However, its complex synthesis method and mechanism of action present some challenges for its use in lab experiments. With further research, this compound could have a significant impact on the field of cancer treatment and other areas of medical research.
Métodos De Síntesis
The synthesis of Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) involves a multistep process. One of the most common methods involves the reaction of 4-amino-1-methylcyclohex-2-enecarboxylic acid with acrolein in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through distillation and recrystallization to obtain the trans-2-propenyl ester of the compound.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
147905-86-0 |
|---|---|
Nombre del producto |
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans-(9CI) |
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
prop-2-enyl 4-amino-1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-3-8-14-10(13)11(2)6-4-9(12)5-7-11/h3,9H,1,4-8,12H2,2H3 |
Clave InChI |
QTSUYRJCMDLDFX-UHFFFAOYSA-N |
SMILES |
CC1(CCC(CC1)N)C(=O)OCC=C |
SMILES canónico |
CC1(CCC(CC1)N)C(=O)OCC=C |
Sinónimos |
Cyclohexanecarboxylic acid, 4-amino-1-methyl-, 2-propenyl ester, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



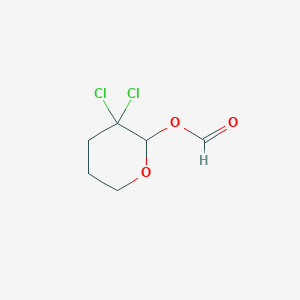
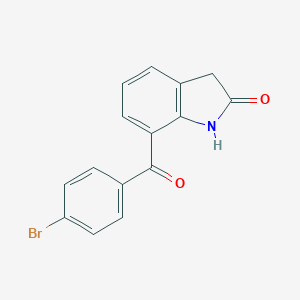
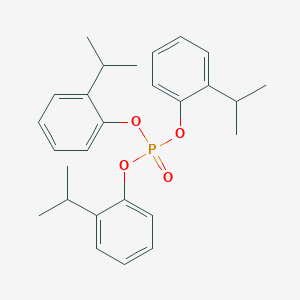
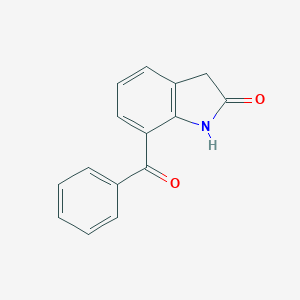
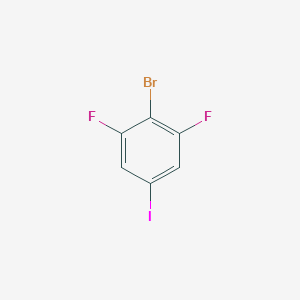
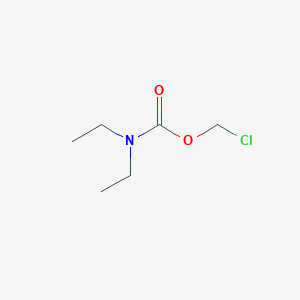
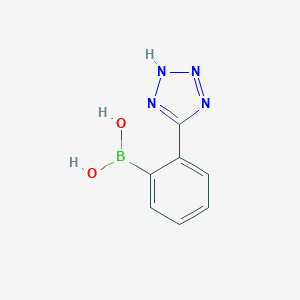
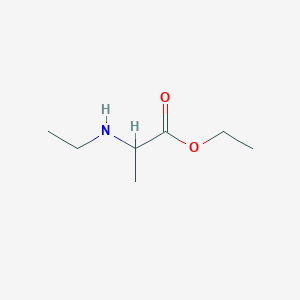
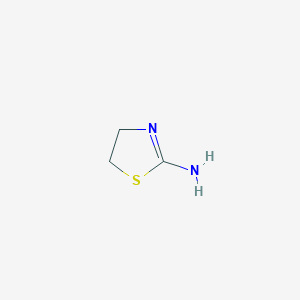
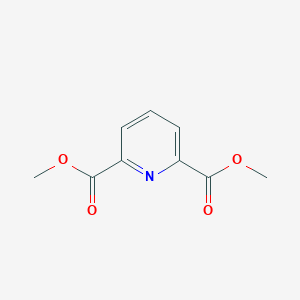
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)
